Celangulatin D
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Overview
Description
Celangulatin D is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus.
Preparation Methods
Celangulatin D is typically isolated from the root bark of Celastrus angulatus through bioassay-guided fractionation. The process involves extracting the root bark with methanol, followed by macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to purify the compound .
Chemical Reactions Analysis
Celangulatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, which may have distinct biological activities .
Scientific Research Applications
Celangulatin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of sesquiterpene polyol esters.
Biology: Its insecticidal properties make it a valuable tool for studying insect physiology and developing new insecticides.
Medicine: Research has shown that this compound has potential anti-tumor activity, making it a candidate for cancer research.
Industry: Its insecticidal properties can be harnessed for developing eco-friendly pesticides
Mechanism of Action
The mechanism of action of Celangulatin D involves its interaction with specific molecular targets in insects. It disrupts the normal physiological processes of the insects, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects, causing paralysis and eventual death .
Comparison with Similar Compounds
Celangulatin D is part of a group of sesquiterpene polyol esters isolated from Celastrus angulatus. Similar compounds include Celangulatin C, Celangulatin E, and Celangulatin F. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and biological activities. This compound is unique due to its potent insecticidal activity and potential anti-tumor properties .
Properties
Molecular Formula |
C31H36O15 |
---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |
InChI |
InChI=1S/C31H36O15/c1-15(32)41-14-30-24(43-17(3)34)20(42-16(2)33)11-29(6,38)31(30)23(35)21(28(4,5)46-31)22(44-26(36)18-7-9-39-12-18)25(30)45-27(37)19-8-10-40-13-19/h7-10,12-13,20-25,35,38H,11,14H2,1-6H3/t20-,21+,22+,23?,24-,25-,29-,30-,31-/m0/s1 |
InChI Key |
HUEZXBAPUURQLA-MABMXEQBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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